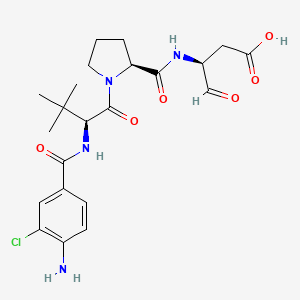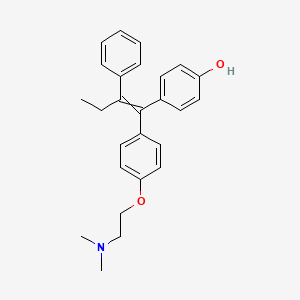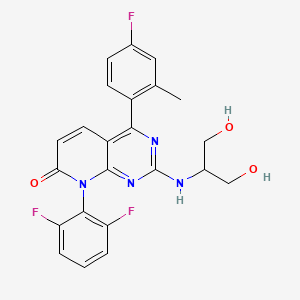
Dilmapimod
Vue d'ensemble
Description
Dilmapimod est un puissant inhibiteur de la kinase de protéines activée en amont de la mitogène p38. Ce composé a montré une promesse dans la réduction des niveaux de cytokines et de chimiokines pro-inflammatoires, atténuant ainsi les dommages locaux dans les maladies inflammatoires .
Méthodes De Préparation
Dilmapimod, également connu sous le nom de SB-681323, peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure centrale de pyrido[2,3-d]pyrimidin-7(8H)-one. La voie de synthèse implique généralement :
Formation du noyau de pyrido[2,3-d]pyrimidin-7(8H)-one : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation de la structure centrale : Introduction de groupes fonctionnels tels que des groupes fluorophényle et hydroxyle par des réactions de substitution.
Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse afin de garantir un rendement élevé et une pureté élevée. Le composé est généralement fourni sous forme de poudre et nécessite des conditions de stockage spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Dilmapimod subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants, des réducteurs et des nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
Chimie : Il sert de composé modèle pour étudier l'inhibition de la kinase de protéines activée en amont de la mitogène p38 et ses effets sur les voies inflammatoires.
Biologie : La recherche s'est concentrée sur son rôle dans la modulation des réponses inflammatoires et la réduction de la production de cytokines.
Médecine : Des essais cliniques ont étudié son efficacité dans le traitement de maladies telles que la polyarthrite rhumatoïde, la douleur neuropathique et le syndrome de détresse respiratoire aiguë
Mécanisme d'action
This compound exerce ses effets en inhibant la voie de la kinase de protéines activée en amont de la mitogène p38. Cette inhibition conduit à une réduction des niveaux de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha, l'interleukine-1 bêta et l'interleukine-6 . En bloquant ces cytokines, this compound réduit l'infiltration cellulaire vers les sites d'inflammation, atténuant ainsi les dommages locaux .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying p38 mitogen-activated protein kinase inhibition and its effects on inflammatory pathways.
Biology: Research has focused on its role in modulating inflammatory responses and reducing cytokine production.
Medicine: Clinical trials have investigated its efficacy in treating conditions such as rheumatoid arthritis, neuropathic pain, and acute respiratory distress syndrome
Mécanisme D'action
Dilmapimod exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This inhibition leads to a reduction in the levels of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . By blocking these cytokines, this compound reduces cellular infiltration to sites of inflammation, thereby mitigating local damage .
Comparaison Avec Des Composés Similaires
Dilmapimod est unique parmi les inhibiteurs de la kinase de protéines activée en amont de la mitogène p38 en raison de sa structure moléculaire spécifique et de sa capacité à réduire efficacement les cytokines pro-inflammatoires sans provoquer de toxicité hépatique significative, un problème courant avec d'autres inhibiteurs . Les composés similaires comprennent :
SB-203580 : Un autre inhibiteur de la kinase de protéines activée en amont de la mitogène p38 avec une structure moléculaire différente.
VX-702 : Un inhibiteur de la kinase de protéines activée en amont de la mitogène p38 étudié pour ses propriétés anti-inflammatoires.
La structure unique de this compound et son profil de toxicité réduit en font un candidat prometteur pour des recherches et un développement supplémentaires dans le traitement des maladies inflammatoires.
Propriétés
IUPAC Name |
8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNHOYNEHYKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318338 | |
| Record name | Dilmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy. | |
| Record name | Dilmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444606-18-2 | |
| Record name | Dilmapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444606-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilmapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dilmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)
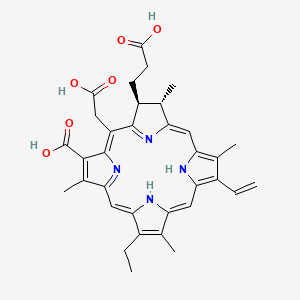
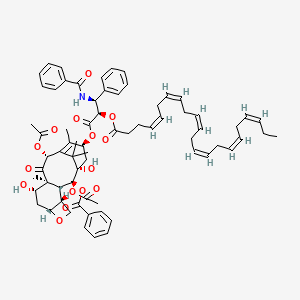
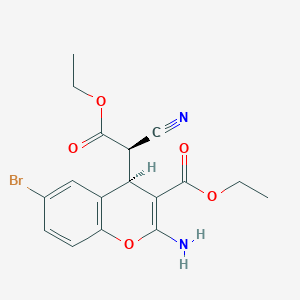
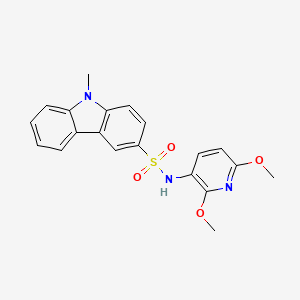
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)

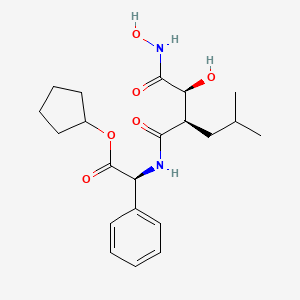
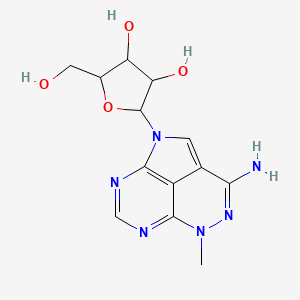
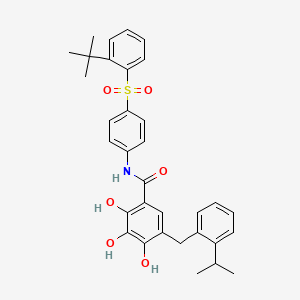
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)

